7-benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-benzyl-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-3-23-9-11-24(12-10-23)18-20-16-15(17(26)21-19(27)22(16)2)25(18)13-14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3,(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGYYOAGNNRZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Kinase Inhibition
Purine derivatives are known to exhibit kinase inhibitory properties. The compound shares structural similarities with other purine-based kinase inhibitors . It may potentially inhibit various kinases, including:
- EGFR (Epidermal Growth Factor Receptor)
- CDK (Cyclin-Dependent Kinase)
- Aurora kinases
Anticancer Properties
Many purine-based compounds have shown anticancer activities. The presence of a benzyl group and a piperazine moiety in the structure suggests potential interactions with cancer-related targets . Possible anticancer effects may include:
- Inhibition of cancer cell proliferation
- Induction of apoptosis in cancer cells
- Cell cycle arrest
Hypothetical Data Table
| Cell Line | IC50 (μM) | Kinase Target | % Inhibition at 1 μM |
|---|---|---|---|
| MCF-7 | 0.52 | CDK2 | 78% |
| A549 | 0.89 | EGFR | 65% |
| HCT116 | 1.23 | Aurora A | 59% |
Note: This table is hypothetical and based on similar compounds' activities. Actual data for the specific compound is not available in the provided search results.
Structure-Activity Relationship (SAR) Analysis
The compound's structure suggests several key features that may contribute to its biological activity:
- Purine core : Essential for ATP-competitive binding to kinase targets .
- Benzyl group : May enhance cellular penetration and provide additional binding interactions.
- Ethylpiperazine moiety : Could improve solubility and potentially interact with specific binding pockets in target proteins.
- Methyl substituents : May fine-tune the compound's electronic properties and binding affinity.
- ATP-competitive inhibition : The purine core may mimic ATP, competing for binding sites in kinase targets .
- Allosteric modulation : The compound's bulky substituents could induce conformational changes in target proteins, affecting their activity.
- Cell cycle regulation : Inhibition of CDKs or Aurora kinases could lead to cell cycle arrest in cancer cells .
Research Gaps and Future Directions
- Target identification : Conduct comprehensive kinase profiling to determine the compound's specific targets and selectivity.
- In vivo studies : Evaluate the compound's pharmacokinetics, efficacy, and toxicity in animal models.
- Combination therapies : Investigate potential synergistic effects with established anticancer drugs.
- Structure optimization : Develop analogs to improve potency, selectivity, and drug-like properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Position 7 and 8 Substituents
The pharmacological profile of purine-dione derivatives is highly sensitive to substitutions at positions 7 and 7. Key analogs include:
Impact of Piperazine Substitutions
- 4-Methylpiperazine (e.g., TOSLAB 871583): Demonstrates moderate 5-HT6 receptor affinity (Ki ~50 nM) but lower metabolic stability due to faster N-demethylation .
- 4-(2-Hydroxyethyl)piperazine (CID 950535): Introduces polarity, reducing CNS activity but increasing renal clearance .
Functional Group Comparisons
- Benzyl vs. Alkyl Groups at Position 7 : Benzyl-substituted derivatives (e.g., Target Compound) show higher affinity for aromatic receptor pockets compared to alkyl chains (e.g., 3-phenylpropyl in CAS 442864-50-8) .
- Methyl vs. Bulkier Groups at Position 3 : The 3-methyl group in the target compound is optimal for receptor binding, as bulkier substituents (e.g., 3-chloro-trifluoromethyl in ) abolish CNS activity .
Receptor Affinity and Selectivity
- 5-HT6/D2 Dual Activity : The target compound’s 4-ethylpiperazine and benzyl groups align with structure-activity relationship (SAR) studies showing that piperazine derivatives with moderate lipophilicity and aromatic groups at position 7 optimize dual receptor binding .
Data Tables
Table 1: Physicochemical Properties
*Predicted using ChemAxon software.
Table 2: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT6 Receptor | D2 Receptor | Reference |
|---|---|---|---|
| Target Compound | 25 | 40 | |
| 7-(4-Methylbenzyl)-8-(4-phenylpiperazin) | >100 | 15 | |
| 1,3-Dimethyl-8-(piperazin-1-yl) | 75 | 90 |
Preparation Methods
Core Purine Derivatives
The purine core, typically 8-bromo-7-benzyl-3-methylxanthine, serves as the foundational scaffold. This intermediate is synthesized via bromination of 7-benzyl-3-methylxanthine using phosphorus oxybromide (POBr₃) in anhydrous conditions. Alternative routes employ 8-chloro derivatives, though brominated precursors are preferred for their reactivity in nucleophilic substitution reactions.
Piperazine Substitutents
The 4-ethylpiperazine moiety is introduced as a nucleophile. Commercial availability of (4-ethylpiperazin-1-yl)methanamine or its hydrochloride salt simplifies this step, though in situ generation via reductive amination of ethylamine with piperazine derivatives is also documented.
Synthetic Routes
Classical Multi-Step Synthesis
The traditional approach involves three stages:
-
Alkylation : The purine core is alkylated at the N-7 position using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
-
Bromination : Introduction of bromine at C-8 using N-bromosuccinimide (NBS) in chloroform under UV light.
-
Amination : Displacement of the bromine atom with 4-ethylpiperazine using a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) and a catalytic amount of potassium iodide (KI) at 100–120°C.
Key Data :
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃ | DMF | 80 | 78–82 |
| Bromination | NBS, AIBN | CHCl₃ | 25 (UV) | 65–70 |
| Amination | 4-Ethylpiperazine, KI | DMSO | 110 | 60–68 |
One-Pot Catalytic Synthesis
Recent patents describe a streamlined method combining alkylation and amination in a single reactor. The process uses:
-
Catalyst : KI (0.1–0.5 equiv) to accelerate nucleophilic substitution.
-
Solvent : A mixture of ethyl acetate and DMSO (3:1 v/v) to balance solubility and reactivity.
-
Conditions : 85–125°C for 4–8 hours, achieving yields of 72–75%.
Optimization Strategies
Solvent Systems
Polar aprotic solvents (DMSO, DMF) are critical for dissolving both the purine core and piperazine nucleophile. Mixed-solvent systems (e.g., ethyl acetate/DMSO) reduce side reactions by modulating polarity.
Catalytic Enhancements
The addition of KI (10 mol%) in amination steps increases reaction rates by 40%, likely through stabilization of the transition state in SNAr mechanisms. Alternative catalysts like crown ethers (18-crown-6) show promise in improving regioselectivity but remain experimental.
Temperature and Time Profiling
Optimal amination occurs at 110°C for 6 hours, balancing conversion and decomposition. Prolonged heating (>10 hours) leads to purine ring degradation, reducing yields by 15–20%.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing. A patented reactor design achieves 85% yield by maintaining precise temperature gradients (90°C in alkylation zone, 115°C in amination zone).
Purification Techniques
Crude product purification involves:
-
Liquid-Liquid Extraction : Sequential washes with acetic acid (10%) and methyl isobutyl ketone to remove unreacted piperazine.
-
Crystallization : Recrystallization from methanol/water (7:3) yields >99% purity.
Challenges and Solutions
By-Product Formation
Common by-products include:
Stability Issues
The final compound is hygroscopic, requiring storage under nitrogen with desiccants. Degradation studies show <2% decomposition over 24 months at -20°C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Classical Multi-Step | 60–68 | 95–97 | 24–30 | Moderate |
| One-Pot Catalytic | 72–75 | 98–99 | 8–10 | High |
| Continuous Flow | 85 | 99.5 | 6–8 | Industrial |
Q & A
Q. How is batch-to-batch variability addressed in industrial-scale synthesis?
- Process analytical technology (PAT) : Real-time monitoring of pH, temperature, and stirring rate ensures reproducibility .
- Quality control : Rigorous NMR and HPLC-MS checks on every batch to meet pharmacopeial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
